molecular formula C11H12O4 B1443698 3-Ethoxy-4-formyl-benzoic acid methyl ester CAS No. 1357352-32-9

3-Ethoxy-4-formyl-benzoic acid methyl ester

Cat. No. B1443698
M. Wt: 208.21 g/mol
InChI Key: UIOIPBDTRCVPNJ-UHFFFAOYSA-N
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Description

3-Ethoxy-4-formyl-benzoic acid methyl ester is a chemical compound with the molecular formula C11H12O4 . It has a molecular weight of 208.21 g/mol . The compound is typically stored at temperatures between 2-8°C . It appears as a white to yellow solid .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 3-ethoxy-4-formylbenzoate . The InChI code is 1S/C11H12O4/c1-3-15-10-6-8 (11 (13)14-2)4-5-9 (10)7-12/h4-7H,3H2,1-2H3 . The InChI key is UIOIPBDTRCVPNJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Ethoxy-4-formyl-benzoic acid methyl ester is a white to yellow solid . It has a molecular weight of 208.21 g/mol . The compound is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis Methods and Chemical Properties

  • Research on the synthesis of related benzoic acid derivatives reveals advancements in chemical synthesis methods, such as the use of different catalysts and conditions to achieve high yields and purity of the products. For instance, the synthesis of 2-hydroxy-4-methyl benzoic acid through acetone and ethyl formate showcases the development of efficient synthetic routes for benzoic acid esters, which could be applicable to synthesizing "3-Ethoxy-4-formyl-benzoic acid methyl ester" (Che Qing-ming et al., 2006).

Crystal Structure and Material Science

  • Studies on compounds such as "(Z)-Methyl 3-(4-ethoxyanilino)but-2-enoate" have contributed to understanding the crystal structures and molecular conformations of similar esters. This knowledge is essential for applications in material science, where the physical properties of materials are closely related to their molecular structures (Liping Zhang et al., 2008).

Pharmacokinetics

  • The pharmacokinetics of similar compounds, such as benzoic acid derivatives, have been studied in detail, providing insights into their absorption, distribution, metabolism, and excretion (ADME) in biological systems. This information is crucial for designing drugs and understanding their behavior in the body, which could be relevant for the application of "3-Ethoxy-4-formyl-benzoic acid methyl ester" in pharmaceutical research (Haoran Xu et al., 2020).

Antimicrobial Activity

  • The isolation and characterization of phenolic compounds from various sources have demonstrated potential antimicrobial activities. Research in this area could suggest the use of "3-Ethoxy-4-formyl-benzoic acid methyl ester" in developing new antimicrobial agents or studying their mechanisms of action (H. Du et al., 2009).

Safety And Hazards

The safety information for this compound includes several hazard statements and precautionary statements . The hazard statements include H302, which indicates that the compound may be harmful if swallowed . Precautionary statements include P261, P280, P305+P351+P338, P304+P340, P405, and P501 . The compound is also associated with the signal word “Warning” and the pictogram of an exclamation mark .

properties

IUPAC Name

methyl 3-ethoxy-4-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-3-15-10-6-8(11(13)14-2)4-5-9(10)7-12/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOIPBDTRCVPNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-formyl-benzoic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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